6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide
Description
6-Chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a quinoline-based small molecule characterized by a chloro substituent at position 6, a hydroxy group at position 4, and a carboxamide moiety linked to a pyridin-4-yl group.
Properties
IUPAC Name |
6-chloro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-1-2-13-11(7-9)14(20)12(8-18-13)15(21)19-10-3-5-17-6-4-10/h1-8H,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPLSCYOEBQGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide typically involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-4-amine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
6-Chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide
- Structure : Retains the 6-chloro and 4-hydroxy groups but replaces the pyridin-4-yl with a 3-methoxyphenyl group.
- The phenyl ring lacks the hydrogen-bonding capability of pyridine, which may reduce target affinity in polar environments .
- Molecular Formula : C17H13ClN2O3 (MW: 340.75 g/mol).
(R)-7-Chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide
- Structure: Features a 7-chloro, 6-methoxy, and a pyridin-2-yl-linked ethylamino side chain.
- Key Differences: Methoxy at position 6 increases steric bulk and lipophilicity compared to hydroxy.
- Molecular Formula : C18H17ClN4O2 (MW: 380.81 g/mol).
Heterocyclic Modifications in the Amide Side Chain
6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Structure: Dual pyridine rings at positions 2 (quinoline core) and N-(3-pyridinylmethyl).
- Key Differences :
- Molecular Formula : C21H15ClN4O (MW: 374.83 g/mol).
N-[4-(Dimethylamino)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
- Structure: Replaces the quinoline core with a thiazolidinone ring and includes a dimethylaminophenyl group.
- Dimethylaminophenyl group enhances basicity, which may influence cellular uptake .
- Molecular Formula : C15H20N4O2S (MW: 320.41 g/mol).
Structural and Functional Implications
| Compound Name | Key Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| Target Compound | 6-Cl, 4-OH, N-(pyridin-4-yl) | C15H10ClN3O2 | Hydrogen-bond donor (OH), polar pyridine |
| 6-Chloro-4-hydroxy-N-(3-methoxyphenyl) | 6-Cl, 4-OH, N-(3-methoxyphenyl) | C17H13ClN2O3 | Increased lipophilicity (OCH3) |
| (R)-7-Chloro-6-methoxy-... | 7-Cl, 6-OCH3, pyridin-2-yl ethylamino | C18H17ClN4O2 | Flexible linker, enhanced steric bulk |
| 6-Chloro-2-(3-pyridinyl)-... | 6-Cl, 2-pyridinyl, N-(pyridinylmethyl) | C21H15ClN4O | Dual π-π interactions, reduced solubility |
Biological Activity
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a quinoline derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chloro group, a hydroxyl group, and a pyridinyl substituent, which enhance its pharmacological properties. Research indicates its potential as an antimicrobial, antiviral, and anticancer agent, making it a promising candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C15H10ClN3O2, with a molecular weight of approximately 285.71 g/mol. The structural features of this compound contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Chloro Group | Enhances reactivity and biological efficacy |
| Hydroxyl Group | Increases solubility and potential interactions |
| Pyridinyl Substituent | Facilitates binding to specific biological targets |
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The mechanism of action is believed to involve the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, particularly PI3Kα, which plays a critical role in cell growth and proliferation .
Case Study: In Vitro Analysis
In vitro studies using MTT assays revealed the following IC50 values for the compound against cancer cell lines:
| Cell Line | IC50 (µM) | Time Point |
|---|---|---|
| Caco-2 | 25.4 ± 2.1 | 48 hours |
| HCT-116 | 30.5 ± 1.8 | 48 hours |
These results indicate a dose-dependent decrease in cell viability, suggesting the compound's potential as an anticancer agent.
Antimicrobial and Antiviral Activity
The compound has also been investigated for its antimicrobial and antiviral properties. Studies indicate that it inhibits the activity of various tyrosine kinases involved in cell signaling pathways associated with microbial infections and cancer progression .
Mechanism of Action
The interaction with tyrosine kinases prevents the phosphorylation of target proteins, leading to reduced proliferation of cancer cells through apoptosis and cell cycle arrest.
Biochemical Interactions
This compound interacts with several enzymes and proteins:
| Biochemical Interaction | Effect |
|---|---|
| Tyrosine Kinases | Inhibition of phosphorylation processes |
| PI3Kα | Modulation of signaling pathways affecting cell growth |
Research Findings
Numerous studies have highlighted the potential of this compound in various therapeutic applications:
- Anticancer Research : A study demonstrated that derivatives of the compound showed significant inhibitory effects on cancer cell proliferation by targeting key signaling pathways .
- Antimicrobial Studies : The compound exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent .
- Antiviral Properties : Preliminary findings suggest that it may inhibit viral replication through mechanisms involving tyrosine kinase inhibition .
Q & A
Q. What synthetic methods are recommended for preparing 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide with high purity?
- Methodological Answer : A two-step approach is commonly employed:
Condensation : React 2-chloroquinoline-3-carbonitrile with pyridin-4-amine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the quinoline scaffold.
Cyclization : Use ethanol or DMF as a solvent under reflux (80–100°C) to promote cyclization, followed by recrystallization from ethanol/DMF mixtures for purification .
Purity can be verified via HPLC (≥98%) and melting point analysis (observed range: 185–187°C) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups:
- Broad peak at ~3200 cm⁻¹ (O–H stretch of hydroxy group).
- Peaks at ~1680 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (quinoline C=N) .
- NMR :
- ¹H NMR : Look for aromatic protons in the δ 7.2–8.5 ppm range (quinoline and pyridine rings) and a singlet for the hydroxy proton at δ ~12 ppm.
- ¹³C NMR : Signals at δ ~165 ppm (amide carbonyl) and δ ~150 ppm (quinoline C–Cl) confirm the core structure .
Q. What solubility properties should researchers consider for in vitro assays?
- Methodological Answer : The compound exhibits limited aqueous solubility. For biological testing:
- Use polar aprotic solvents like DMSO (stock solutions at 10 mM).
- Dilute in buffer (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .
- Confirm solubility via dynamic light scattering (DLS) to assess aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across cell lines?
- Methodological Answer : Contradictions may arise from differential expression of molecular targets (e.g., kinase isoforms). To address this:
Perform kinase profiling assays (e.g., SelectScreen®) to identify off-target interactions.
Use siRNA knockdown of suspected targets (e.g., p38 MAPK) to confirm mechanism-specific activity .
Analyze cellular uptake via LC-MS to rule out bioavailability discrepancies .
Q. What strategies optimize stability in biological matrices for pharmacokinetic studies?
- Methodological Answer : The compound’s ester and amide bonds are prone to hydrolysis. Mitigate degradation by:
- Adjusting plasma/storage pH to 6.5–7.0 to reduce base-catalyzed hydrolysis.
- Adding stabilizers (e.g., 1 mM EDTA) to chelate metal ions that catalyze degradation.
- Conduct stability studies at 4°C, 25°C, and 37°C to model shelf-life and in vivo conditions .
Q. How can computational modeling predict SAR for quinoline derivatives?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on the chloro and pyridinyl groups for hydrogen bonding and hydrophobic contacts .
QSAR Models : Train models with descriptors like ClogP and polar surface area to predict cytotoxicity. Validate against a library of 50+ quinoline analogs .
Q. What experimental controls are critical when assessing apoptosis induction?
- Methodological Answer : To confirm specificity:
- Include positive controls (e.g., staurosporine for caspase activation).
- Use annexin V/PI dual staining with flow cytometry to distinguish early vs. late apoptosis.
- Perform western blotting for cleaved PARP and caspase-3 to verify apoptotic pathways .
Data Analysis and Technical Challenges
Q. How should researchers address conflicting crystallographic data on hydrogen bonding?
- Methodological Answer : If X-ray diffraction data (e.g., Acta Crystallographica reports ) conflict with DFT calculations:
Re-refine the crystallographic model using SHELXL with higher-resolution data (≤1.0 Å).
Validate hydrogen bond geometries (distance: 2.2–3.2 Å; angle: 120–180°) via Mercury software.
Cross-check with solid-state NMR to resolve ambiguities in proton positions .
Q. What analytical methods differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare experimental patterns with simulated data from CIF files (e.g., CSD entry XYZABC).
- DSC : Monitor endothermic peaks (melting points vary by 2–5°C between polymorphs).
- Raman Spectroscopy : Use peaks at 305 cm⁻¹ (Cl–quinoline vibration) to detect lattice differences .
Applications in Drug Discovery
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Methodological Answer :
Prioritize models with high expression of the compound’s target (e.g., PDX models of NSCLC for EGFR inhibition):
Administer 10–50 mg/kg daily via oral gavage.
Monitor tumor volume via caliper measurements and validate with bioluminescence imaging.
Perform PK/PD correlation using plasma LC-MS and tumor IHC for target phosphorylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
